molecular formula C25H30N2O6 B2642959 N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide CAS No. 898431-42-0

N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2642959
CAS No.: 898431-42-0
M. Wt: 454.523
InChI Key: AGPFEFRZPRIEAR-UHFFFAOYSA-N
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Description

This compound features a 3,4-dimethoxyphenethyl group attached to an acetamide moiety, which is further linked via an ether bond to a 1,2-dihydroisoquinolin-5-yl core substituted with a 2-ethoxyethyl chain at position 2. While direct pharmacological data for this molecule are absent in the provided evidence, structural analogs (e.g., EVT-401) indicate relevance in therapeutic areas like inflammation or autoimmune diseases .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-4-32-15-14-27-13-11-19-20(25(27)29)6-5-7-21(19)33-17-24(28)26-12-10-18-8-9-22(30-2)23(16-18)31-3/h5-9,11,13,16H,4,10,12,14-15,17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPFEFRZPRIEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dimethoxyphenethylamine, followed by the introduction of the ethoxyethyl group through an alkylation reaction. The isoquinolinyl group can be introduced via a condensation reaction with an appropriate isoquinoline derivative. The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The phenethyl and isoquinolinyl groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the isoquinolinyl moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups on the phenethyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide exhibit various biological activities. These activities include:

  • Antioxidant properties : Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial effects : Some derivatives demonstrate activity against various bacterial and fungal strains.
  • Cytotoxicity : Initial studies suggest potential cytotoxic effects against cancer cell lines, warranting further investigation into its anticancer properties.

Potential Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Development : Due to its promising biological activities, this compound could serve as a lead structure for developing new drugs targeting oxidative stress-related diseases or infections.
  • Research in Neuropharmacology : Given the structural motifs present in the compound, it may also be explored for neuroprotective effects or as a treatment for neurodegenerative diseases.
  • Synthetic Chemistry : The complexity of its structure makes it an interesting target for synthetic chemists aiming to develop novel synthetic routes or methodologies.

Future Research Directions

Further research is essential to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future studies include:

  • In vitro and in vivo pharmacological studies : To assess the efficacy and safety profile of the compound.
  • Mechanistic studies : To understand how this compound interacts with specific biological targets at the molecular level.
  • Formulation development : Exploring how this compound can be incorporated into drug formulations for enhanced bioavailability and therapeutic effectiveness.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” would depend on its specific interactions with molecular targets. The phenethyl and isoquinolinyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects could involve pathways related to neurotransmission, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues of Dihydroisoquinolinyl Acetamides

EVT-401
  • Structure: 2-(3-fluoro-4-(trifluoromethyl)phenyl)-N-(2-(1-hydroxy-propan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide.
  • Key Differences: Replaces the 3,4-dimethoxyphenethyl group with a 3-fluoro-4-(trifluoromethyl)phenyl substituent. Features a hydroxypropan-2-yl chain on the dihydroisoquinoline nitrogen instead of ethoxyethyl.
N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide
  • Structure: Fluorobenzyl substituent on the tetrahydroisoquinoline nitrogen and a 2,3-dimethylphenyl acetamide group.
  • Key Differences: A tetrahydroisoquinoline (vs. dihydroisoquinolinone) core, altering electron distribution and conformational flexibility. Fluorobenzyl group may enhance metabolic stability compared to ethoxyethyl .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
  • Structure: Incorporates a benzodioxin ring and a 2-methylbenzyl substituent on the dihydroisoquinoline.
  • Key Differences :
    • Benzodioxin group may improve solubility but reduce lipophilicity compared to 3,4-dimethoxyphenethyl.
    • Methylbenzyl substitution could influence steric interactions in receptor binding .

Functional Analogues with 3,4-Dimethoxyphenethyl Moieties

N-(3-(4-chlorophenyl)-1-(3,4-dimethoxyphenethyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide
  • Structure: Pyrrolidinone core with a 3,4-dimethoxyphenethyl chain and a 4-chlorophenyl group.
  • Key Differences: Pyrrolidinone scaffold (vs. dihydroisoquinolinone) reduces aromaticity and alters hydrogen-bonding capacity. Chlorophenyl substituent may enhance hydrophobic interactions but reduce electron-donating effects compared to ethoxyethyl .
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide
  • Structure : Tetrazole-containing analog with a 3,4-dimethoxyphenethyl group.
  • Bulky 2,4,4-trimethylpentan-2-yl chain may affect membrane permeability .

Pharmacokinetic and Structural Trends

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Dihydroisoquinolinone 3,4-Dimethoxyphenethyl, 2-ethoxyethyl ~478 (estimated) Ethoxyethyl may enhance solubility
EVT-401 Dihydroisoquinolinone 3-Fluoro-4-(CF3)phenyl, hydroxypropan-2-yl ~496 P2X7 antagonist; fluorinated groups for stability
Compound in Tetrahydroisoquinoline 2-Fluorobenzyl, 2,3-dimethylphenyl ~438 Increased rigidity due to saturated core
Compound in Dihydroisoquinoline Benzodioxin, 2-methylbenzyl ~488 Benzodioxin enhances metabolic resistance

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound with significant potential for various biological activities. Its structure includes a central acetamide group linked to a 3,4-dimethoxyphenethyl moiety and an isoquinoline derivative, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C20H25NO5
  • Molecular Weight : Approximately 357.42 g/mol
  • Structural Features : The compound features multiple functional groups, including methoxy groups and an ether linkage, which can affect its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities. Notably:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, suggesting that this compound may also possess antioxidant properties.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound could exhibit antimicrobial activity against various pathogens.
  • Cytotoxic Effects : Some isoquinoline derivatives are known for their cytotoxic effects on cancer cell lines, indicating that this compound may have potential as an anticancer agent.
  • Neuroprotective Effects : The presence of methoxy groups in the structure has been associated with neuroprotective activity in some studies.

Case Studies and Experimental Data

A review of existing literature reveals several case studies and experimental findings related to the biological activity of similar compounds:

StudyCompoundFindings
N-(3,4-Dimethoxyphenethyl)acetamideExhibited significant antioxidant activity in vitro.
Isoquinoline derivativesShowed cytotoxic effects against various cancer cell lines.
3,4-DimethoxyphenethylamineDemonstrated neuroprotective effects in animal models of neurodegeneration.

These studies suggest that this compound may share similar biological properties.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the following mechanisms are hypothesized based on structural similarities with known bioactive compounds:

  • Receptor Modulation : The compound may interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to oxidative stress or inflammation.
  • Cell Signaling Pathways : The compound could influence cell signaling pathways that regulate apoptosis and cell proliferation.

Q & A

Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and amide coupling. For example:

  • Step 1: Reacting a substituted isoquinoline derivative (e.g., 2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-ol) with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the acetamide intermediate .
  • Step 2: Coupling the intermediate with 3,4-dimethoxyphenethylamine via nucleophilic acyl substitution.

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents like DMF enhance reactivity but require careful removal to avoid impurities.
  • Temperature Control: Room temperature for condensation steps prevents side reactions (e.g., hydrolysis).
  • Purification: Column chromatography (e.g., silica gel with EtOAc/hexane gradients) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?

Answer:

  • ¹H/¹³C NMR:
    • Aromatic protons in the 6.9–8.1 ppm range confirm the isoquinoline and phenethyl moieties.
    • Methoxy (-OCH₃) singlets appear at ~3.8 ppm, while ethoxy (-CH₂CH₂O-) signals occur at 1.2–1.4 ppm (triplet) and 3.4–3.6 ppm (quartet) .
  • IR Spectroscopy:
    • Strong bands at ~1667 cm⁻¹ (amide C=O) and ~1210 cm⁻¹ (C-O-C ether) validate functional groups .
  • Mass Spectrometry (MS):
    • Molecular ion peaks (e.g., m/z 430.2 [M+1]) confirm the molecular weight .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Answer:
DoE reduces experimental iterations by statistically prioritizing factors:

  • Factors to Test: Reaction time, temperature, solvent/base ratio, and catalyst loading.
  • Response Variables: Yield, purity, and reaction scalability.
  • Methodology:
    • Use a fractional factorial design to screen variables.
    • Apply response surface methodology (RSM) to identify optimal conditions (e.g., 24-hour reaction at 25°C in DMF with 1.5 eq K₂CO₃) .
  • Outcome: Predicts interactions between variables (e.g., excess base may hydrolyze chloroacetyl intermediates) .

Advanced: What computational strategies predict the pharmacological profile or reactivity of this compound?

Answer:

  • Quantum Chemical Calculations:
    • Density Functional Theory (DFT) models electron distribution to predict sites for electrophilic/nucleophilic attack (e.g., carbonyl groups in acetamide).
  • Molecular Docking:
    • Simulate binding to target receptors (e.g., P2X7, implicated in rheumatoid arthritis) to prioritize in vitro testing .
  • Reaction Path Search Algorithms:
    • Tools like GRRM or AFIR explore transition states, aiding in rational synthesis design .

Advanced: How can contradictions in crystallographic data from polymorphs be resolved?

Answer:

  • Refinement Software: Use SHELXL for high-resolution data to model disorder or hydrogen bonding.
  • Validation Metrics:
    • Check R-factor convergence (<5%) and electron density maps for missing atoms.
    • Compare thermal parameters (B-factors) to identify unstable regions .
  • Case Study: Asymmetric unit analysis in revealed three conformers with dihedral angles varying by 20°, resolved via hydrogen-bonding dimerization .

Basic: What in vitro assays assess the biological activity of this compound?

Answer:

  • Receptor Binding Assays:
    • Radioligand displacement (e.g., P2X7 antagonism measured via competitive binding with [³H]-AZD9056) .
  • Cell-Based Assays:
    • Inhibition of IL-1β release in THP-1 macrophages to quantify anti-inflammatory effects.
  • Dose-Response Curves: IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Answer:

  • Core Modifications:
    • Vary substituents on the phenethyl (e.g., replace methoxy with ethoxy) or isoquinoline (e.g., halogenation) moieties.
  • Pharmacokinetic Profiling:
    • Assess logP (via HPLC) and metabolic stability (e.g., liver microsome assays).
  • Case Study: highlights how N-methylation of acetamide improves solubility but reduces receptor affinity .

Basic: What stability and storage conditions are recommended?

Answer:

  • Storage: -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis/oxidation.
  • Stability Tests:
    • Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks).
    • Related compounds (e.g., EVT-401) show <5% degradation when stored at 2–8°C .

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